![molecular formula C10H7BrN2O2 B14070586 (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is a compound that features a benzimidazole ring substituted with a bromine atom and an acrylic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Bromination: The benzimidazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acrylic acid addition: The final step involves the addition of acrylic acid to the brominated benzimidazole core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form different oxidation states of the benzimidazole ring.
Reduction: Reduction reactions can target the acrylic acid moiety or the benzimidazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acrylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the acrylic acid moiety.
3-(1H-benzo[d]imidazol-5-yl)acrylic acid: Lacks the bromine atom.
(E)-3-(2-Chloro-1H-benzo[d]imidazol-5-yl)acrylic acid: Has a chlorine atom instead of bromine.
Uniqueness
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety, which confer specific chemical reactivity and biological activity that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
3-(2-bromo-3H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-10-12-7-3-1-6(2-4-9(14)15)5-8(7)13-10/h1-5H,(H,12,13)(H,14,15) |
InChI-Schlüssel |
CYSGAOALTHEQQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=CC(=O)O)NC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


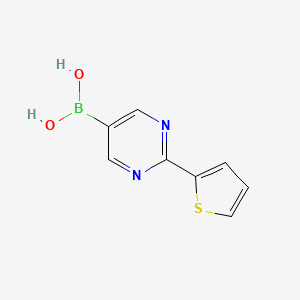
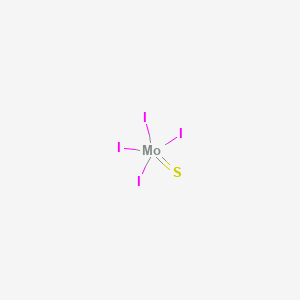
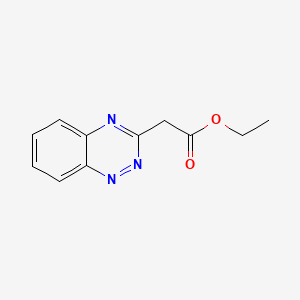


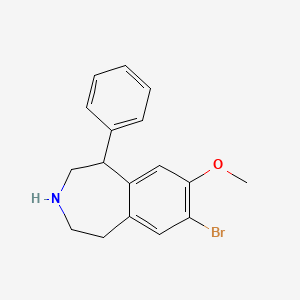
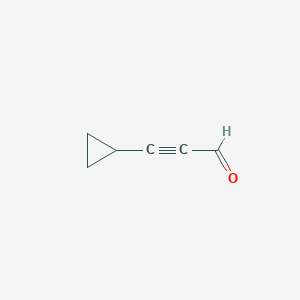

![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
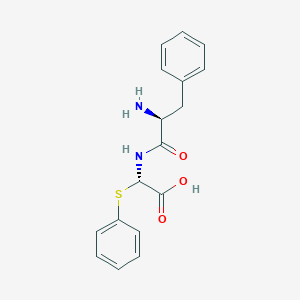
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)

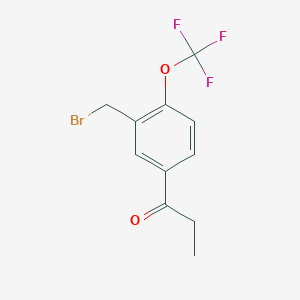
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
